molecular formula C19H13BrN2 B1344747 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole CAS No. 760212-40-6

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

Cat. No.: B1344747
CAS No.: 760212-40-6
M. Wt: 349.2 g/mol
InChI Key: YFUWVSPCUFTGQN-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole” is a chemical compound that belongs to the class of benzimidazoles . It is a low molecular-weight building block .


Synthesis Analysis

The compound has been synthesized by condensation of o-phenylenediamine with 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one (chalcone) in ethanol as a solvent . The structure of the synthesized compound was characterized using spectroscopic techniques .


Molecular Structure Analysis

The optimized molecular geometry, vibrational spectra, and geometrical parameters such as bond lengths, bond angles, Mulliken atomic charges, and dipole moment of the synthesized compound are computed by Density Functional Theory (DFT) with the B3LYP method at the 6-311++G (d,p) basis set .


Chemical Reactions Analysis

The compound has been synthesized by a two-step synthesis method. In order to determine the structure of the target compound, FT-IR, 1H NMR, 13C NMR, and MS were used for detection .


Physical and Chemical Properties Analysis

The compound belongs to the class of benzimidazoles and is not readily accessible in pure form by standard synthetic approaches due to competing formation of the triazol-1-yl regioisomer .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound has been explored for its potential in the synthesis of derivatives with significant biological activities. For instance, research has shown the synthesis of benzimidazole derivatives for evaluating their antihypertensive activity. These compounds have been synthesized through various chemical reactions, and their structures were confirmed using spectroscopic techniques. Their biological activities were assessed, demonstrating potential antihypertensive effects, which suggest their usefulness in developing new therapeutic agents (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Antiviral Activities

Another area of research interest is the compound's role in synthesizing derivatives with antimicrobial and antiviral properties. Studies have synthesized benzimidazole analogues and evaluated them against various microbial strains. Although some derivatives did not show effectiveness against certain bacteria, they exhibited activity against fungal pathogens like Aspergillus niger and Candida albicans, as well as viruses including vaccinia virus and Coxsackie virus B4, indicating their potential as antifungal and antiviral agents (Sharma et al., 2009).

Catalysis and Material Science

In the realm of catalysis and material science, the compound has been utilized in synthesizing new materials with desirable properties. For example, research on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide under specific catalytic conditions has been reported. These findings contribute to the development of new catalytic methodologies and the synthesis of materials with potential applications in various industrial processes (Lygin & Meijere, 2009).

Luminescent Properties

The compound's derivatives have also been explored for their luminescent properties, indicating its potential applications in the development of electroluminescent devices. Studies involving the synthesis of iridium complexes with benzimidazole ligands demonstrated their bright photoluminescence, suggesting their utility in non-doped electrophosphorescence devices (Zhang, Li, & Wang, 2013).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole plays a significant role in biochemical reactions, particularly in the inhibition of enzyme activity. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting neurotransmission. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, by modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to alter cell signaling pathways by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This overstimulation can result in altered gene expression and changes in cellular metabolism. In cancer cells, this compound has demonstrated anti-proliferative effects by inducing apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 . These changes in protein expression influence cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of acetylcholinesterase by binding to its active site, which prevents the hydrolysis of acetylcholine and leads to increased acetylcholine levels in the synaptic cleft . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound has been shown to inhibit copper corrosion in acidic solutions by forming a protective layer on the metal surface, which involves adsorption to the metal and preventing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has revealed sustained inhibition of acetylcholinesterase activity and persistent alterations in cellular metabolism . These findings suggest that the compound’s effects are durable and can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and oxidative stress have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxic effects . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I metabolic reactions such as demethylation and dehydrogenation, followed by phase II reactions involving conjugation with glucuronic acid and sulfate . These metabolic processes are facilitated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which play crucial roles in the detoxification and excretion of the compound . The metabolic pathways of this compound influence its bioavailability and pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a critical role in determining the compound’s cellular distribution and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific organelles such as the mitochondria, where it exerts effects on mitochondrial function and oxidative stress responses . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.

Properties

IUPAC Name

2-(3-bromophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUWVSPCUFTGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630567
Record name 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760212-40-6
Record name 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole (m-BPBI) was prepared as the same procedure as 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole from N-phenyl-o-phenylenediamine and 4-bromobenzaldehyde. The isolated yield of the compound was 85%. It has the same spectroscopic data as that as the bona fide compound.11
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Q & A

Q1: How effective is 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole as a corrosion inhibitor compared to benzimidazole?

A1: Research indicates that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole exhibits significantly higher corrosion inhibition efficiency compared to benzimidazole. While benzimidazole achieved a maximum efficiency of 70.1%, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole reached 97.0% efficiency at a concentration of 5 mmol/L in inhibiting copper corrosion within a 0.5 mol/L H2SO4 solution []. This difference highlights the impact of the specific structural modification on the compound's effectiveness as a corrosion inhibitor.

Q2: What is the adsorption mechanism of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole on copper in an acidic environment?

A2: The study reveals that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole acts as a mixed-type inhibitor, meaning it can influence both the anodic and cathodic reactions involved in the corrosion process. Furthermore, the adsorption of this compound onto the copper surface follows the Langmuir adsorption isotherm model []. This suggests monolayer adsorption, where 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole molecules form a protective layer on the copper, hindering the interaction with corrosive species.

Q3: How do computational chemistry methods contribute to understanding the enhanced inhibition properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole?

A3: Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of the interaction between 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole and the copper surface []. These computational approaches can unveil the electronic properties and binding energies associated with the adsorption process, further clarifying the superior inhibition capability of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole compared to benzimidazole.

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